molecular formula C17H18ClNO2 B1663673 Dihydrexidine hydrochloride CAS No. 158704-02-0

Dihydrexidine hydrochloride

Cat. No. B1663673
M. Wt: 303.8 g/mol
InChI Key: IJYUPBNUPIRQEP-SATBOSKTSA-N
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Description

Dihydrexidine hydrochloride (also known as DAR-0100 hydrochloride) is a highly potent, selective, and full efficacy D1-like dopamine receptor (D1/D5) agonist . It has an IC50 of 10 nM for the D1 receptor . Dihydrexidine hydrochloride exhibits potent antiparkinsonian activity and can stimulate YAP phosphorylation .


Synthesis Analysis

Dihydrexidine serves as an important scaffold for the synthesis of novel analogues as part of drug development efforts to obtain drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . The physico-chemical analyses were performed using HRESIMS, GC/MS, LC/MS with UV–Vis detection, and FTIR, 1H NMR, and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular weight of Dihydrexidine hydrochloride is 302.78 . Its molecular formula is C17H18ClNO2 .


Chemical Reactions Analysis

The synthesized analogues of Dihydrexidine were analyzed for their binding to D1 and D2 receptors and inhibition of dopamine reuptake via the dopamine transporter .


Physical And Chemical Properties Analysis

Dihydrexidine hydrochloride is a solid substance .

Scientific Research Applications

  • Stimulation of YAP Phosphorylation

    • Field : Cell Biology
    • Application : Dihydrexidine hydrochloride can stimulate YAP phosphorylation . YAP (Yes-associated protein) is a protein that plays a crucial role in organ size control and tumor suppression .
    • Method : The exact method of how Dihydrexidine hydrochloride stimulates YAP phosphorylation is not specified in the available data .
    • Results : The results of this application are not specified in the available data .
  • Dopamine D1 Receptor Agonist

    • Field : Neuropharmacology
    • Application : Dihydrexidine hydrochloride is a high potent, selective and full efficacy D1-like dopamine receptor (D1/D5) agonist . It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor .
    • Method : The drug can be administered in controlled doses to stimulate D1-like dopamine receptors .
    • Results : The results of this application are not specified in the available data .
  • Stimulation of D1-like Dopamine Receptor

    • Field : Neuropharmacology
    • Application : Dihydrexidine hydrochloride is a high potent, selective and full efficacy D1-like dopamine receptor (D1/D5) agonist . It has approximately 10-fold selectivity for D1 and D5 over the D2 receptor .
    • Method : The drug can be administered in controlled doses to stimulate D1-like dopamine receptors .
    • Results : The results of this application are not specified in the available data .
  • Antiparkinsonian Activity

    • Field : Neurology
    • Application : Dihydrexidine hydrochloride exhibits potent antiparkinsonian activity . It is fully bioavailable in the brain .
    • Method : The drug can be administered in controlled doses to exhibit antiparkinsonian effects .
    • Results : The results of this application are not specified in the available data .

Safety And Hazards

When handling Dihydrexidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Dihydrexidine has shown impressive antiparkinson effects and has been investigated for the treatment of Parkinson’s disease . It has also been studied for its efficacy in improving the cognitive and working memory deficits in schizophrenia and schizotypal disorder .

properties

IUPAC Name

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYUPBNUPIRQEP-SATBOSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrexidine hydrochloride

CAS RN

137417-08-4
Record name Dihydrexidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137417-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrexidine hydrochloride
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Dihydrexidine hydrochloride
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Dihydrexidine hydrochloride
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Dihydrexidine hydrochloride
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Dihydrexidine hydrochloride
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Dihydrexidine hydrochloride

Citations

For This Compound
69
Citations
RA Marino, R Levy - European Journal of Neuroscience, 2019 - Wiley Online Library
… Selective (D1 receptor agonist dihydrexidine hydrochloride and D2 receptor agonist … memory should be observed with dihydrexidine hydrochloride and sumanirole maleate application. …
Number of citations: 18 onlinelibrary.wiley.com
MR Aronson, DD Ghaderi, RM Friedman, N Patel… - The …, 2023 - europepmc.org
… -β and Hippo, impact scarring and assess the impact of inhibiting these pathways with potential therapeutic small molecules SB525334 and DRD1 agonist dihydrexidine hydrochloride (…
Number of citations: 4 europepmc.org
S Ali Akbari Ghavimi, MR Aronson… - The …, 2023 - Wiley Online Library
… -β and Hippo, impact scarring and assess the impact of inhibiting these pathways with potential therapeutic small molecules SB525334 and DRD1 agonist dihydrexidine hydrochloride (…
Number of citations: 0 onlinelibrary.wiley.com
X Ma, Y Wang, Q Liu, B Han, G Wang, R Zhang… - Experimental Cell …, 2022 - Elsevier
… Dihydrexidine hydrochloride and XMU-MP-1 were used in the … Dihydrexidine hydrochloride is one of the agonists of the … Compared with the vector group, dihydrexidine hydrochloride …
Number of citations: 5 www.sciencedirect.com
F Parillo, M Maranesi, F Mignini, L Marinelli… - PLoS …, 2014 - journals.plos.org
… promotes in vitro PGE2 and progesterone luteal production as demonstrated by the opposite effects induced by specific D1R agonist and antagonist (dihydrexidine hydrochloride and …
Number of citations: 22 journals.plos.org
AR Charbit, S Akerman, PJ Goadsby - Journal of Pharmacology and …, 2009 - ASPET
… 3 mg/kg iv The centrally acting D 1 -like receptor agonist, A68930 hydrochloride, was administered in doses of 100 and 300 μg/kg iv and 1 mg/kg iv, and dihydrexidine hydrochloride …
Number of citations: 43 jpet.aspetjournals.org
R Malhotra, A Ghosh, R Ghosh, S Chakrabarti… - Tetrahedron …, 2011 - Elsevier
… (a), 8(a) Here N-nosyl aminotetralin 12 was transformed to dihydrexidine hydrochloride salt … with NaHCO 3 and HCl in ethanol provided dihydrexidine hydrochloride 1·HCl. It showed >99…
Number of citations: 14 www.sciencedirect.com
S Hajra, S Bar - Tetrahedron: Asymmetry, 2011 - Elsevier
… Finally, dihydrexidine hydrochloride 1·HCl was obtained by successive treatment with NaHCO 3 and saturated HCl in dry ethanol. The specific rotation of dihydrexidine hydrochloride 1·…
Number of citations: 15 www.sciencedirect.com
J Go, YK Ryu, HY Park, DH Choi, YK Choi… - …, 2020 - Elsevier
The NAD(P)H:quinone oxidoreductase 1 (NQO1) gene encodes a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones. A polymorphic form of …
Number of citations: 9 www.sciencedirect.com
N Malikowska-Racia, K Sałat, A Nowaczyk… - …, 2019 - Elsevier
… Bromocriptine mesylate and pramipexole dihydrochloride were dissolved in sterile saline 0.9% solution, while rotigotine hydrochloride and dihydrexidine hydrochloride were dissolved …
Number of citations: 17 www.sciencedirect.com

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